16alpha-Hydroxyetiocholanolone
Overview
Description
16alpha-Hydroxyetiocholanolone is a metabolite of 16alpha-hydroxydehydroisoandrosterone and androstenedione . It is a steroid compound with the molecular formula C19H30O3 and a molecular weight of 306.44 g/mol . This compound is known for its crystalline solid form and is soluble in acetonitrile, ethanol, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 16alpha-Hydroxyetiocholanolone can be synthesized through the biotransformation of hydrocortisone. This process involves coupling the actions of Arthrobacter simplex and Streptomyces roseochromogenes . Arthrobacter simplex performs a 1,2-dehydrogenation reaction, while Streptomyces roseochromogenes carries out a 16alpha-hydroxylation reaction . The bioconversion is typically conducted at a pH of 6.0 and a temperature of 26°C .
Industrial Production Methods: Industrial production of this compound involves similar biotechnological processes, leveraging microbial strains to achieve high yields. The use of whole-cell biocatalysts in sequential or simultaneous reactions ensures efficient conversion of hydrocortisone to the desired product .
Chemical Reactions Analysis
Types of Reactions: 16alpha-Hydroxyetiocholanolone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Halogenation reactions can be performed using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include various hydroxylated and halogenated derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
16alpha-Hydroxyetiocholanolone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 16alpha-Hydroxyetiocholanolone involves its interaction with specific molecular targets and pathways. It acts as a modulator of the GABA A receptor, exhibiting anticonvulsant effects . Additionally, it influences the pyrin inflammasome, which is involved in inflammatory responses . These interactions contribute to its immunostimulatory and pyrogenic properties .
Comparison with Similar Compounds
- Etiocholanolone
- Androsterone
- Epiandrosterone
- Epietiocholanolone
Comparison: 16alpha-Hydroxyetiocholanolone is unique due to its specific hydroxylation at the 16alpha position, which distinguishes it from other similar compounds like etiocholanolone and androsterone . This hydroxylation significantly impacts its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,16R)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-16,20-21H,3-10H2,1-2H3/t11-,12-,13-,14+,15+,16-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQYTKUIIJTNHH-NMTBMHBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459952 | |
Record name | 16alpha-Hydroxyetiocholanolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14167-50-1, 14167-49-8 | |
Record name | 16α-Hydroxyetiocholanolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14167-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16alpha-Hydroxyetiocholanolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014167498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16alpha-Hydroxyetiocholanolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16.ALPHA.-HYDROXYETIOCHOLANOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B81719Q742 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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